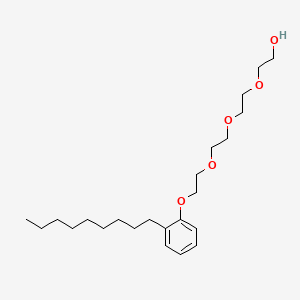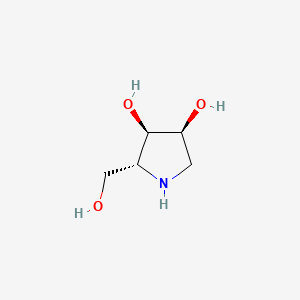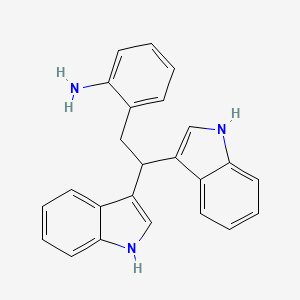
Triindole
Vue d'ensemble
Description
2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine is an organic compound belonging to the class of indole derivatives. Indoles are heterocyclic compounds that contain a fused ring structure consisting of a benzene ring fused to a pyrrole ring. This particular compound features two indole moieties attached to an ethyl chain, which is further connected to a phenylamine group. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Applications De Recherche Scientifique
2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Analyse Biochimique
Biochemical Properties
Indole derivatives, from which Triindole is derived, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with a variety of enzymes, proteins, and other biomolecules, but specific interactions have yet to be identified.
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the this compound core tends to form columnar stacks of the aromatic cores, maximizing π-orbital overlap between adjacent molecules, thus paving the way for the one-dimensional migration of charge carriers along the columns . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the number of carbon atoms of the N-alkyl chains in this compound derivatives has a significant impact on how these molecules interact with each other in the bulk materials and it strongly influences the final morphology of the crystals .
Metabolic Pathways
It is known that the dominant pathway of tryptophan metabolism for the human body is the kynurenine pathway, which is the source of universal signaling molecules—kynurenine, quinolinic, and kynurenic acids . As this compound is a derivative of indole, which is a product of tryptophan metabolism, it is plausible that this compound may be involved in similar metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine typically involves the electrophilic substitution reaction of indole with structurally divergent aldehydes and ketones. One common method involves the reaction of indole with an aldehyde or ketone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in methanol . The reaction proceeds through the formation of a bis(indolyl)methane intermediate, which is then further reacted to form the desired product.
Industrial Production Methods
Industrial production of 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the indole moieties can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of various substituted indole derivatives depending on the electrophilic reagent used.
Mécanisme D'action
The mechanism of action of 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of various enzymes and receptors, leading to its biological effects. For example, it may induce cell cycle arrest and apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival . Additionally, its ability to form hydrogen bonds and interact with hydrophobic regions of proteins contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(1H-indol-3-yl)phenylmethane
- 1,1-Bis(1H-indol-3-yl)-2-phenylethane
- (2S)-3,3-Bis(1H-indol-3-yl)propane-1,2-diol
- 1H,1¢H,1¢¢H-3,2¢:3¢,3¢¢-terindole
- (3,2¢:2¢,3¢¢-terindolin)-3¢-one
Uniqueness
2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine is unique due to its specific structural arrangement, which includes two indole moieties connected via an ethyl chain to a phenylamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propriétés
IUPAC Name |
2-[2,2-bis(1H-indol-3-yl)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3/c25-22-10-4-1-7-16(22)13-19(20-14-26-23-11-5-2-8-17(20)23)21-15-27-24-12-6-3-9-18(21)24/h1-12,14-15,19,26-27H,13,25H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGIXKWOJJMLNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284685 | |
| Record name | Triindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6941-73-7 | |
| Record name | 2-(2,2-Di-1H-indol-3-ylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6941-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 38313 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006941737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC38313 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38313 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of triindole?
A1: The molecular formula of this compound is C24H15N3, and its molecular weight is 345.40 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers extensively use UV-Vis absorption and fluorescence spectroscopy to characterize this compound derivatives. These techniques provide valuable insights into the electronic structure and optical properties, revealing characteristic absorption bands and emission profiles. [, , , , , , , , , , , , ] Cyclic voltammetry is another widely used method to investigate the electrochemical behavior of triindoles, offering information about their redox potentials and stability of oxidized species. [, , , ]
Q3: What is the significance of the this compound core in material design?
A3: The this compound core, being electron-rich, offers a versatile platform for designing organic semiconductors. Its planar structure facilitates close packing and π-orbital overlap, enhancing charge carrier mobility. [, , , , ]
Q4: How does this compound perform under different conditions?
A4: this compound derivatives generally exhibit high thermal stability, a crucial factor for their application in organic electronics. [, ] Their performance under various conditions can be fine-tuned through chemical functionalization. For instance, attaching specific alkyl chains can improve solubility and processability. [, ]
Q5: What applications of triindoles are being explored in materials science?
A5: Triindoles show promise in various applications, including organic field-effect transistors (OFETs), [, , ] organic solar cells (OSCs), [, ] and organic light-emitting diodes (OLEDs). [] Their self-assembly properties also make them attractive for developing supramolecular systems. [, ]
Q6: How do structural modifications impact the properties of triindoles?
A6: Modifying the this compound structure significantly influences its properties. * N-alkylation: Introducing alkyl chains at the nitrogen atoms impacts solubility, self-assembly, and charge transport properties. Longer chains can enhance solubility [, ] while shorter chains can lead to closer packing and higher charge mobility. [] * Peripheral Substitution: Attaching electron-donating or electron-withdrawing groups at the periphery of the this compound core allows for tuning of its electronic properties, influencing factors like absorption spectra, energy levels, and charge transfer characteristics. [, , , ]* Bridge Insertion: Incorporating bridging units, such as p-phenylene or diacetylene groups, between this compound units can modulate electronic communication and charge transfer capabilities within dimeric or polymeric structures. []
Q7: How is computational chemistry used in this compound research?
A7: Density Functional Theory (DFT) calculations are frequently employed to investigate the electronic structure, reorganization energies, and charge transfer properties of triindoles. [, , ] These calculations provide valuable insights into structure-property relationships and guide the design of new derivatives with improved performance.
Q8: What are the potential applications of triindoles in organic electronics?
A8: Triindoles, with their unique properties, hold significant promise for next-generation organic electronics. Their ability to efficiently transport charges, combined with their tunable electronic properties and self-assembly capabilities, makes them suitable candidates for:
- High-performance OFETs: Triindoles can potentially replace amorphous silicon in transistors, enabling flexible and low-cost electronic devices. [, , ]
- Efficient OSCs: Their excellent charge transport properties and ability to form well-defined interfaces with electron acceptors make them attractive for use as donor materials in OSCs. [, ]
- High-quality OLEDs: Triindoles can serve as both emissive and charge-transporting materials in OLEDs, leading to devices with improved efficiency and color purity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







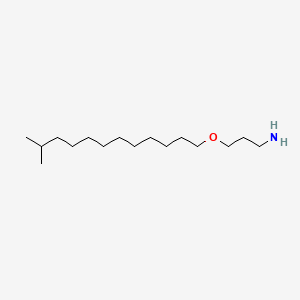
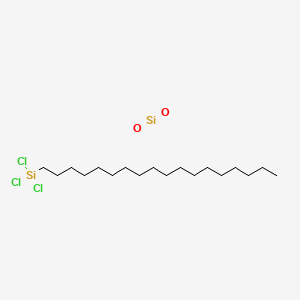
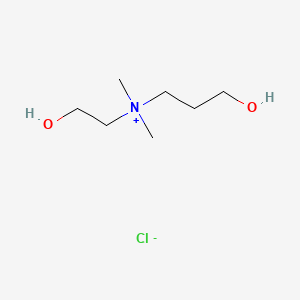
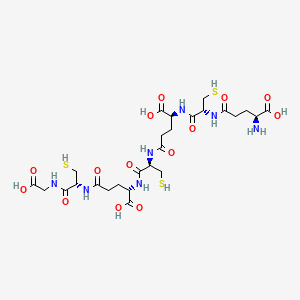
![N-butylbutan-1-amine;chromium(3+);N-cyclohexylcyclohexanamine;hydron;2-[[3-methyl-5-oxido-1-(4-sulfonatophenyl)pyrazol-4-yl]diazenyl]benzoate](/img/structure/B1616653.png)

